![molecular formula C15H13ClO3 B6406759 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% CAS No. 1261892-83-4](/img/structure/B6406759.png)
2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% (2-CMPMB) is an organic compound belonging to the class of benzoic acids. It is a white solid and is soluble in water, alcohols, and other organic solvents. 2-CMPMB is widely used in the synthesis of various organic compounds, as a reagent in organic reactions, and as a catalyst in industrial processes. It is also used in scientific research as a tool to study biochemical and physiological processes, and to investigate the mechanisms of action of various drugs and other compounds.
Scientific Research Applications
2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% is used in scientific research as a tool to study biochemical and physiological processes, and to investigate the mechanisms of action of various drugs and other compounds. It is used to study the effects of drugs on cellular processes such as metabolism, signal transduction, and gene expression. It is also used to study the effects of environmental toxins on the body, and to investigate the role of various enzymes in biochemical pathways.
Mechanism of Action
2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are hormones that play an important role in inflammation, pain, and other physiological processes. By inhibiting the activity of COX, 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% can reduce the production of prostaglandins, which may lead to various therapeutic effects.
Biochemical and Physiological Effects
2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to inhibit the growth of certain types of cancer cells, and to reduce the risk of cardiovascular disease. In addition, 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% has been found to have antioxidant, anticonvulsant, and anti-allergic properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is important to note that 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% is a potent inhibitor of the enzyme COX, and can therefore have serious side effects if used in high concentrations or if used over long periods of time.
Future Directions
Further research is needed to explore the potential therapeutic applications of 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95%. This includes exploring its potential use in the treatment of various diseases, such as cancer, cardiovascular disease, and inflammation. In addition, further research is needed to investigate the potential side effects of 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95%, and to develop methods to minimize them. Finally, further research is needed to develop new synthetic methods for the production of 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95%, as well as methods to improve the yield and purity of the compound.
Synthesis Methods
2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% is synthesized by the reaction of 4-chloro-2-methoxyphenol and 6-methylbenzoic acid in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is then isolated by filtration or crystallization. The yield of the reaction depends on the reaction conditions, such as temperature, solvent, and catalyst used.
properties
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-4-3-5-12(14(9)15(17)18)11-7-6-10(16)8-13(11)19-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTFEMYYCHDGJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=C(C=C2)Cl)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691064 |
Source
|
Record name | 4'-Chloro-2'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-83-4 |
Source
|
Record name | 4'-Chloro-2'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.